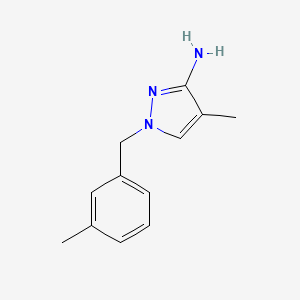
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN4OS and its molecular weight is 340.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, such as the compound , have been reported to exhibit significant antimicrobial properties. The presence of the imidazole ring contributes to the compound’s ability to interact with microbial cell membranes, potentially leading to cell death. This makes it a candidate for developing new antimicrobial agents, especially in the face of increasing antibiotic resistance .
Anticancer Potential
The structural features of imidazole-containing compounds have shown promise in anticancer research. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells is of particular interest. Research into derivatives of imidazole could lead to the development of novel chemotherapeutic agents .
Anti-inflammatory Applications
Imidazole derivatives are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them potential therapeutic agents for treating chronic inflammatory diseases .
Antiviral Agents
Compounds with an imidazole moiety have been explored for their antiviral activities. They may inhibit viral replication by targeting specific proteins involved in the viral life cycle. This application is crucial in the ongoing search for treatments against emerging viral infections .
Antidiabetic Effects
Research has indicated that imidazole derivatives can exhibit antidiabetic effects. They may influence insulin signaling pathways or help in reducing blood glucose levels, offering a potential avenue for diabetes management .
Antioxidant Properties
The imidazole ring can act as a free radical scavenger, which is essential in preventing oxidative stress-related damage in cells. This antioxidant capability is beneficial in developing treatments for diseases caused by oxidative stress .
Antihelmintic Activity
Imidazole-containing compounds have been used as antihelmintic agents. They can be effective against parasitic worms, providing a means to treat infections caused by these parasites .
CNS Activity
Due to the structural similarity to neurotransmitters, imidazole derivatives can have central nervous system (CNS) activity. They may be used to study neurological disorders and could lead to new treatments for conditions like depression or anxiety .
Propiedades
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS.ClH/c1-2-17-6-5-16-15(17)19-9-7-18(8-10-19)14(20)12-13-4-3-11-21-13;/h3-6,11H,2,7-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNYSGHOBJTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)

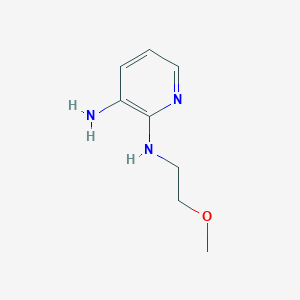
![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)
![5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2880930.png)
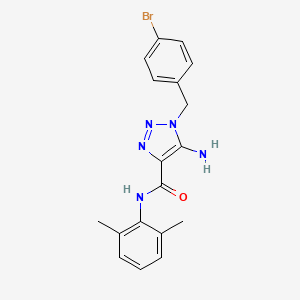
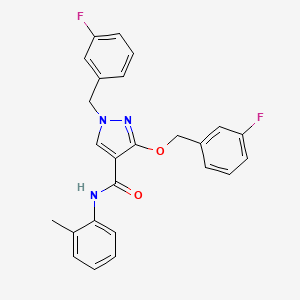
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)
![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)
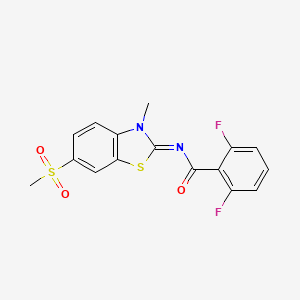
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)
